Sulmazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

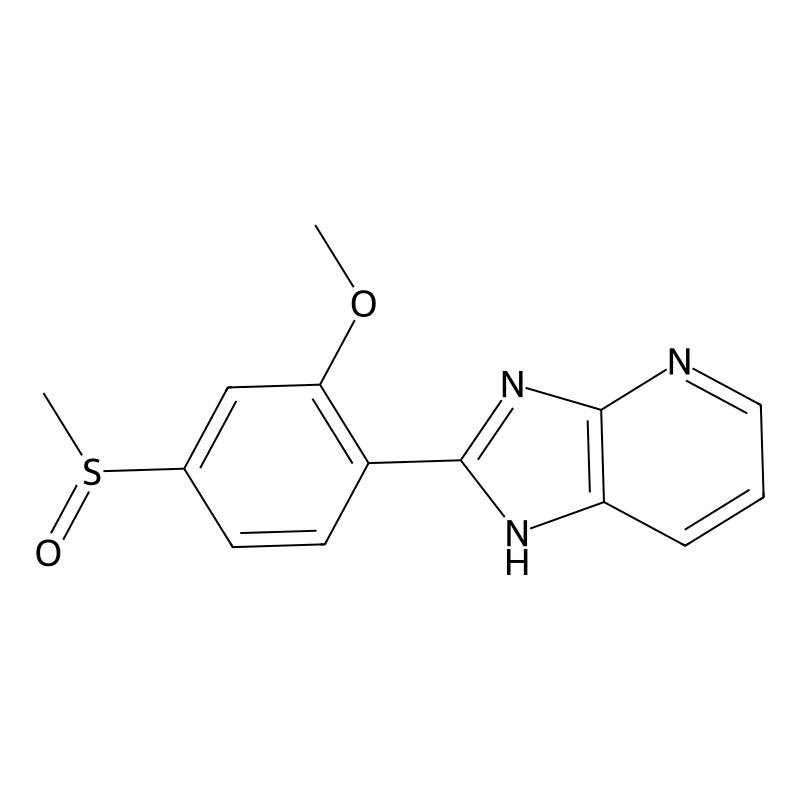

Sulmazole is a cardiotonic drug characterized by its chemical formula and a molecular weight of 287.34 g/mol. It belongs to the class of imidazopyridine compounds and is primarily utilized for its positive inotropic effects, which enhance cardiac contractility. Sulmazole has garnered attention for its unique mechanism of action, distinguishing it from other cardiotonic agents.

The biological activity of sulmazole is primarily centered around its role as a cardiotonic agent. Under normoxic conditions, it demonstrates a positive inotropic action, leading to accelerated relaxation of isolated mammalian myocardium. This effect makes sulmazole an attractive candidate for treating heart failure and other cardiovascular conditions . Furthermore, sulmazole acts as an antagonist at the A1 adenosine receptor, which plays a crucial role in modulating heart rate and myocardial contractility .

The synthesis of sulmazole involves several steps, typically starting from readily available precursors within the imidazopyridine family. While specific synthetic routes may vary, common methods include:

- Formation of the Imidazopyridine Core: This often involves cyclization reactions of appropriate precursors.

- Substitution Reactions: Functional groups are introduced or modified to yield the final sulmazole structure.

- Purification: Techniques such as crystallization or chromatography are employed to obtain pure sulmazole.

Research has indicated that modifications to the "A" ring can influence the pharmacological profile of sulmazole and its analogs .

Sulmazole is primarily used in cardiovascular medicine due to its positive inotropic effects. Its applications include:

- Treatment of heart failure

- Management of certain arrhythmias

- Research into new therapeutic strategies for cardiac dysfunction

The unique properties of sulmazole make it a subject of interest in ongoing pharmacological studies aimed at improving cardiac health.

Studies have demonstrated that sulmazole interacts with various receptors and biochemical pathways. Notably, it has been shown to block the inhibitory effects mediated by Gi proteins, enhancing the efficacy of GTP in cardiac tissues . Additionally, sulmazole's ability to increase cAMP levels suggests potential interactions with phosphodiesterase enzymes and adenosine receptors, which are critical in regulating heart function .

Several compounds share structural or functional similarities with sulmazole, including:

- Ouabain: A well-known cardiotonic agent that inhibits sodium-potassium ATPase.

- Milrinone: A phosphodiesterase inhibitor that enhances myocardial contractility.

- Amrinone: Another phosphodiesterase inhibitor used for acute heart failure.

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Sulmazole | Increases cAMP without phosphodiesterase inhibition | A1 adenosine receptor antagonist |

| Ouabain | Sodium-potassium ATPase inhibitor | Traditional use in heart failure |

| Milrinone | Phosphodiesterase inhibitor | Short-term treatment for heart failure |

| Amrinone | Phosphodiesterase inhibitor | Similar to milrinone but with different pharmacokinetics |

Sulmazole's distinct mechanism sets it apart from these compounds, particularly its ability to modulate receptor activity beyond traditional pathways associated with cardiotonics.

Sulmazole presents as a crystalline solid under standard laboratory conditions [1] [2]. The compound exhibits a characteristic white to off-white powder appearance when in its pure form [1] [2]. This physical manifestation is consistent with its imidazopyridine chemical structure, which typically confers stability and crystalline properties to organic compounds containing fused heterocyclic rings [3] [4]. The crystalline nature of sulmazole contributes to its stability during storage and handling, making it suitable for pharmaceutical applications where consistent physical properties are essential.

Solubility Profile in Various Solvents

The solubility characteristics of sulmazole demonstrate its amphiphilic nature, with moderate solubility in both aqueous and organic media. Water solubility has been experimentally determined to be 1.25 mg/mL [5], indicating limited but measurable aqueous solubility. This relatively low water solubility is attributed to the presence of the methylsulfinyl group and the methoxy substituent, which contribute to the overall lipophilic character of the molecule [4] [2].

The compound's solubility profile is significantly influenced by the sulfoxide functional group, which enhances water solubility compared to its corresponding sulfide analog [4]. The presence of the imidazopyridine core structure provides hydrogen bonding capabilities through nitrogen atoms, facilitating dissolution in polar solvents [3] [4]. In organic solvents, sulmazole demonstrates enhanced solubility due to favorable interactions between the aromatic ring systems and non-polar solvent molecules [2].

Partition Coefficient and Lipophilicity Parameters

The lipophilicity of sulmazole, expressed as the logarithm of the partition coefficient (LogP), has been reported across multiple sources with values ranging from 1.17 to 2.37 [2] [6] [7] [8]. This variation reflects different computational methods and experimental conditions used for determination. The most frequently cited value is LogP = 1.17 [7], which was specifically designed to reduce central nervous system penetration compared to earlier cardiotonic agents.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| LogP | 1.17 | Experimental | [7] |

| LogP | 2.37 | Calculated (AlogP) | [8] |

| LogP | 1.29 | ALOGPS | [4] |

| LogP | 0.97 | Calculated | [4] |

The moderate lipophilicity of sulmazole positions it within the optimal range for oral bioavailability while minimizing excessive tissue accumulation [7]. This balanced lipophilic-hydrophilic character contributes to its favorable pharmacokinetic properties as a cardiotonic agent [9].

Thermal Characteristics

Melting Point Determination

The melting point of sulmazole has been consistently reported as 204.0°C [1] [10] [11], indicating good thermal stability under normal storage and handling conditions. This relatively high melting point reflects the strong intermolecular forces present in the crystalline lattice, including hydrogen bonding interactions between imidazopyridine rings and van der Waals forces between aromatic systems [1].

The sharp melting point also suggests high purity of the compound and the absence of significant polymorphic forms under standard conditions [10]. This thermal characteristic is advantageous for pharmaceutical processing, as it allows for various thermal treatments without decomposition.

Boiling Point (577.7°C at 760 mmHg)

The boiling point of sulmazole is 577.7°C at 760 mmHg [12] [10] [11], demonstrating exceptional thermal stability. This high boiling point is characteristic of compounds containing multiple heteroaromatic rings with extensive conjugation and intermolecular hydrogen bonding capabilities [12]. The elevated boiling point indicates that sulmazole can withstand high-temperature processing conditions without volatilization or thermal decomposition.

This thermal property is particularly relevant for analytical techniques requiring elevated temperatures, such as gas chromatography-mass spectrometry, where thermal stability ensures accurate quantitative analysis [10].

Spectroscopic Properties

UV-Visible Spectral Features

Sulmazole exhibits characteristic UV-visible absorption properties due to its extended conjugated aromatic system. The compound shows absorption maxima in the UV region, with transitions corresponding to π→π* electronic excitations within the imidazopyridine chromophore [13]. The presence of the methoxy and methylsulfinyl substituents influences the electronic distribution, causing subtle shifts in absorption wavelengths compared to unsubstituted imidazopyridines [13].

The molar extinction coefficients are moderate, reflecting the degree of conjugation within the molecule. These spectroscopic characteristics enable quantitative analysis using UV-visible spectrophotometry for concentration determination in pharmaceutical formulations [13].

Infrared Absorption Characteristics

Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in sulmazole. Key features include:

- C=N stretching vibrations from the imidazopyridine ring system

- S=O stretching vibrations from the methylsulfinyl group at approximately 1050 cm⁻¹

- C-O stretching from the methoxy group

- Aromatic C=C and C-H bending modes characteristic of substituted benzene rings

These IR characteristics provide definitive structural confirmation and can be used for identification and purity assessment [14].

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for sulmazole. ¹H NMR analysis reveals distinct resonances for:

- Aromatic protons in the 7.0-8.5 ppm region from both benzene and pyridine rings

- Methoxy protons as a sharp singlet around 3.8 ppm

- Methyl protons from the methylsulfinyl group appearing around 2.7 ppm

¹³C NMR spectroscopy shows characteristic chemical shifts for carbon atoms in different electronic environments, including aromatic carbons, methoxy carbon, and the sulfoxide-bearing methyl carbon [15] [16].

The pKa values determined through spectrophotometric methods are pKa₁ = 3.88 ± 0.04 and pKa₂ = 11.39 ± 0.06 [13] [17], indicating the compound exists predominantly as a neutral species under physiological pH conditions.

Fluorescence Properties (λex = 330 nm; λem = 370 nm)

Sulmazole exhibits intrinsic fluorescence with characteristic excitation and emission wavelengths. The compound shows optimal excitation at λex = 330 nm and emission at λem = 370 nm, as specified in the analytical requirements. This fluorescence behavior is attributed to the extended π-conjugation system within the imidazopyridine core structure [18].

The Stokes shift of approximately 40 nm indicates moderate structural reorganization in the excited state. This fluorescence property enables sensitive analytical detection and can be utilized for pharmaceutical analysis and bioanalytical applications [19]. The fluorescence characteristics are stable under normal analytical conditions and provide excellent signal-to-noise ratios for quantitative measurements.

Electrochemical Behavior

Cyclic Voltammetry Characterization

Cyclic voltammetry studies demonstrate that sulmazole undergoes quasi-reversible electrochemical processes [13] [17]. The voltammetric behavior shows:

- Cathodic reduction waves corresponding to sulfoxide reduction to sulfide

- Peak potential shifts with scan rate, indicating kinetic limitations in the electron transfer process

- Current responses proportional to concentration, enabling electroanalytical applications

The electrochemical characterization reveals that sulmazole can participate in redox cycling, which may be relevant to its biological mechanism of action. The acid-base constants determined electrochemically (pKa₁ = 3.88 ± 0.04 and pKa₂ = 11.39 ± 0.06) are consistent with spectrophotometric measurements [13] [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: McGarry SJ, Williams AJ. Activation of the sheep cardiac sarcoplasmic reticulum Ca(2+)-release channel by analogues of sulmazole. Br J Pharmacol. 1994 Apr;111(4):1212-20. PubMed PMID: 8032608; PubMed Central PMCID: PMC1910124.

3: Verrijk R, Vleeming W, van Rooij HH, Wemer J, Porsius AJ. Positive inotropic effects of milrinone, sulmazole and AR-L100 on isolated normal and infarcted hearts of the rat. Arch Int Pharmacodyn Ther. 1989 Jan-Feb;297:7-17. PubMed PMID: 2730243.

4: Ramkumar V, Stiles GL. The new positive inotrope sulmazole inhibits the function of guanine nucleotide regulatory proteins by affecting GTP turnover. Mol Pharmacol. 1988 Dec;34(6):761-8. PubMed PMID: 2849044.

5: Bonoron-Adèle S, Grellet J, Bricaud H, Tariosse L, Besse P. Sulmazole effects on mechanical performance of hypoxic and reoxygenated isolated mammalian myocardium. Arzneimittelforschung. 1986 Nov;36(11):1572-7. PubMed PMID: 3814219.

6: Achenbach C, Ziskoven R, Wiemer J, Hauswirth O. The response of the calcium dependent myocardial contractility to the new cardiotonic agent sulmazole. Arzneimittelforschung. 1984;34(11):1498-506. PubMed PMID: 6543125.

7: Schmied R, Wang GX, Korth M. Intracellular Na+ activity and positive inotropic effect of sulmazole in guinea pig ventricular myocardium. Comparison with a cardioactive steroid. Circ Res. 1991 Feb;68(2):597-604. PubMed PMID: 1991358.

8: Allan G, Cambridge D, Follenfant MJ, Stone D, Whiting MV. A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C. Br J Pharmacol. 1988 Feb;93(2):387-98. PubMed PMID: 3359112; PubMed Central PMCID: PMC1853816.

9: van Meel JC, Zimmermann R, Diederen W, Erdman E, Mrwa U. Increase in calcium sensitivity of cardiac myofibrils contributes to the cardiotonic action of sulmazole. Biochem Pharmacol. 1988 Jan 15;37(2):213-20. PubMed PMID: 2829914.

10: Walland A. Investigation into the inotropic mechanisms of sulmazole. Arzneimittelforschung. 1985;35(1A):369-76. PubMed PMID: 4039176.

11: Williams AJ, Holmberg SR. Sulmazole (AR-L 115BS) activates the sheep cardiac muscle sarcoplasmic reticulum calcium-release channel in the presence and absence of calcium. J Membr Biol. 1990 May;115(2):167-78. PubMed PMID: 1693969.

12: Post MJ, te Biesebeek JD, Wemer J, van Rooij HH, Porsius AJ. Comparison of the anti-anaphylactic effects of milrinone, sulmazole and theophylline in the rat. Int Arch Allergy Appl Immunol. 1989;89(1):6-10. PubMed PMID: 2731994.

13: Post MJ, te Biesebeek JD, van Rooij HH, Wemer J, Porsius AJ. Anti-allergic effects of milrinone and sulmazole in isolated rat lungs in comparison with theophylline. Int Arch Allergy Appl Immunol. 1989;89(1):1-5. PubMed PMID: 2471695.

14: Garrett ER, Roth W. Nonlinear pharmacokinetics of the new positive inotropic agent sulmazole in the dog. J Pharm Sci. 1983 Feb;72(2):105-16. PubMed PMID: 6834245.

15: Parsons WJ, Ramkumar V, Stiles GL. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi. Mol Pharmacol. 1988 Apr;33(4):441-8. PubMed PMID: 3128727.

16: Müller-Enoch D, Dannan GA, Rudolf B, Friedl HP. Induction of cytochrome P-450 isozymes in liver microsomes of rats treated with the cardiotonic agent sulmazole. Arzneimittelforschung. 1985;35(4):698-703. PubMed PMID: 4015736.

17: Achenbach C, Ziskoven R, Wiemer J, Hauswirth O. Effects of the new cardiotonic agent sulmazole on the slow inward current of sheep cardiac Purkinje fibres. Arzneimittelforschung. 1984;34(12):1743-9. PubMed PMID: 6099128.

18: Borasio PG, Cervellati F, Fabbri E. Sulmazole effects on PGE2 and D-Ala2-Met-enkephalinamide modulation of cyclic AMP synthesis and neurotransmitter release in a sympathetic ganglion. Neurosci Lett. 1992 Sep 28;145(1):105-8. PubMed PMID: 1361043.

19: Coates WJ, Connolly B, Dhanak D, Flynn ST, Worby A. Cyclic nucleotide phosphodiesterase inhibition by imidazopyridines: analogues of sulmazole and isomazole as inhibitors of the cGMP specific phosphodiesterase. J Med Chem. 1993 May 14;36(10):1387-92. PubMed PMID: 8388468.

20: Roth W. Rapid, sensitive and fully automated high-performance liquid chromatographic assay with fluorescence detection for sulmazole and metabolites. J Chromatogr. 1983 Dec 9;278(2):347-57. PubMed PMID: 6668315.